molecular formula C21H11F5N2O4 B10915075 3-(1,3-Benzodioxol-5-yl)-6-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

3-(1,3-Benzodioxol-5-yl)-6-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)[1,2]oxazolo[5,4-b]pyridine

Cat. No.: B10915075
M. Wt: 450.3 g/mol
InChI Key: LXXRQVFFDMCJNR-UHFFFAOYSA-N
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Description

3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a difluoromethoxyphenyl group, and a trifluoromethyl isoxazolo-pyridine core

Preparation Methods

The synthesis of 3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves multiple steps, typically starting with the preparation of the benzodioxole and difluoromethoxyphenyl intermediates. These intermediates are then subjected to various reaction conditions, including cyclization and substitution reactions, to form the final product. Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of cellular signaling pathways. The exact mechanism of action depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 3-(1,3-BENZODIOXOL-5-YL)-6-[3-(DIFLUOROMETHOXY)PHENYL]-4-(TRIFLUOROMETHYL)ISOXAZOLO[5,4-B]PYRIDINE stands out due to its unique combination of functional groups and structural features. Similar compounds include:

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, leading to distinct chemical and biological properties.

Properties

Molecular Formula

C21H11F5N2O4

Molecular Weight

450.3 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-6-[3-(difluoromethoxy)phenyl]-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine

InChI

InChI=1S/C21H11F5N2O4/c22-20(23)31-12-3-1-2-10(6-12)14-8-13(21(24,25)26)17-18(28-32-19(17)27-14)11-4-5-15-16(7-11)30-9-29-15/h1-8,20H,9H2

InChI Key

LXXRQVFFDMCJNR-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC4=C3C(=CC(=N4)C5=CC(=CC=C5)OC(F)F)C(F)(F)F

Origin of Product

United States

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